1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene

Description

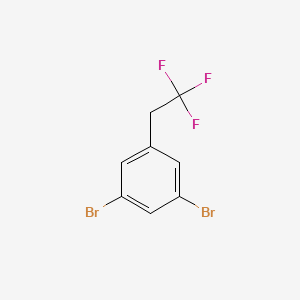

1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound featuring two bromine atoms at the 1- and 3-positions of a benzene ring and a 2,2,2-trifluoroethyl group at the 5-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation. The compound is commercially available (e.g., CymitQuimica, Ref: 10-F094540) in quantities ranging from 250 mg to 5 g, with pricing reflecting its specialized applications .

Key properties include:

- Molecular Formula: C₈H₅Br₂F₃

- Molecular Weight: 320.93 g/mol

- Substituent Effects: The electron-withdrawing trifluoroethyl group enhances electrophilic substitution reactivity at the brominated positions, while the bromine atoms facilitate nucleophilic displacement or Suzuki-Miyaura coupling reactions.

Propriétés

IUPAC Name |

1,3-dibromo-5-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLOOFANXFUISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene can be synthesized through a multi-step process involving bromination and trifluoroethylation reactions. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and trifluoroethylation processes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the substitution of bromine atoms.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives.

Applications De Recherche Scientifique

Inhibitor of Bacterial Hydrolases

DBTFB has been identified as an effective inhibitor of bacterial hydrolases. This property makes it valuable in the development of antimicrobial agents. Research indicates that compounds with similar structures can disrupt bacterial metabolism by inhibiting essential enzymes involved in cell wall synthesis and other metabolic pathways .

Synthetic Intermediates

DBTFB serves as a key intermediate in organic synthesis. It can be utilized to produce various fluorinated compounds that are crucial in pharmaceuticals and agrochemicals. The trifluoroethyl group enhances the lipophilicity and bioavailability of the resultant compounds, making them more effective in biological systems .

Material Science

In material science, DBTFB is explored for its potential use in the synthesis of novel polymers and materials with enhanced thermal and chemical stability. The bromine atoms in its structure can facilitate cross-linking reactions, leading to the formation of robust polymer networks suitable for various applications including coatings and adhesives .

Case Study 1: Antimicrobial Activity

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of DBTFB against various bacterial strains. The results demonstrated that DBTFB exhibited significant inhibitory effects on Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Fluorinated Compounds

In a research project aimed at synthesizing fluorinated pharmaceuticals, DBTFB was used as a starting material to create a series of fluorinated analogs. These analogs were tested for their biological activity, revealing enhanced potency compared to non-fluorinated counterparts. This underscores the importance of fluorine in medicinal chemistry.

Case Study 3: Polymer Development

Research conducted on the application of DBTFB in polymer chemistry showed promising results in creating high-performance materials. The incorporation of DBTFB into polymer matrices improved their thermal stability and chemical resistance, making them suitable for applications in harsh environments.

Mécanisme D'action

The mechanism of action of 1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its bromine and trifluoroethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes structurally related benzene derivatives and their distinguishing features:

Key Observations:

Substituent Effects on Reactivity: The trifluoroethyl group (CF₃CH₂) in the target compound provides steric bulk compared to trifluoromethyl (CF₃) in related derivatives (e.g., ). This bulk may slow down nucleophilic attacks but enhance regioselectivity in coupling reactions. Bromine positioning (1,3 vs. 1,2 or mono-substitution) significantly alters reactivity. For example, 1-Bromo-2-(trifluoroethyl)benzene (CAS 1027513-81-0, ) lacks the second bromine, reducing its utility in di-functional coupling reactions.

Synthetic Yields :

- Copper-catalyzed syntheses of trifluoroethylarenes (e.g., 2e in ) achieve moderate yields (46–81%), whereas 1-Bromo-2,5-diethoxy-4-(trifluoromethyl)benzene () attains 94% yield despite impurities. This suggests that ethoxy groups may stabilize intermediates more effectively than methoxy or alkyl substituents.

Physicochemical Properties: Lipophilicity: The trifluoroethyl group increases hydrophobicity compared to trifluoromethoxy (OCF₃) or fluorine substituents (e.g., 1,3-Dibromo-5-fluorobenzene, ), impacting solubility and membrane permeability in pharmaceutical contexts.

Activité Biologique

1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by its unique structure, which includes two bromine atoms and a trifluoroethyl group attached to a benzene ring. This compound has gained attention in the field of medicinal chemistry and environmental science due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H5Br2F3. The presence of bromine and trifluoroethyl groups significantly influences its chemical behavior and biological interactions. The trifluoroethyl group is known for enhancing lipophilicity and metabolic stability, which can affect the pharmacokinetics of compounds in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the body due to the presence of the trifluoroethyl group, which can participate in hydrogen bonding and van der Waals interactions. This interaction can influence receptor binding affinity and specificity.

- Enzyme Modulation : Similar compounds have been shown to modulate enzyme activities. The bromine atoms can enhance or inhibit enzymatic reactions by altering the electronic properties of the molecule.

- Genotoxicity : Research indicates that compounds with bromine substituents may exhibit genotoxic effects. Studies assessing the genotoxicity of similar compounds have shown potential DNA damage in human lymphocytes, suggesting a need for further investigation into the safety profile of this compound .

Toxicity Profile

The toxicity profile of this compound is still under investigation. However, related studies on brominated compounds suggest potential mutagenic properties. For instance:

- In a study assessing various chemicals for mutagenicity, several brominated compounds were identified as having significant mutagenic effects .

- The presence of fluorinated groups can also impact toxicity; while they may reduce oxidative metabolism rates, they could potentially increase overall toxicity due to their persistence in biological systems .

Case Study 1: Genotoxicity Assessment

A study conducted on structurally similar compounds assessed their genotoxic effects on human lymphocytes. Results indicated that exposure led to DNA strand breaks and chromosomal aberrations. This suggests that this compound may pose similar risks .

Case Study 2: Environmental Impact

Research into the environmental persistence of halogenated compounds indicates that this compound could accumulate in ecosystems. Its lipophilic nature may lead to bioaccumulation in aquatic organisms. Studies have shown that such compounds can disrupt endocrine functions in wildlife .

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to related compounds:

| Compound | Genotoxicity | Lipophilicity | Environmental Persistence |

|---|---|---|---|

| This compound | Potentially High | High | Moderate |

| 4-Bromobenzene | Moderate | Moderate | Low |

| Trifluoromethylbenzene | Low | High | High |

Q & A

Q. What are the optimal synthetic routes for 1,3-dibromo-5-(2,2,2-trifluoroethyl)benzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed cross-coupling reactions using benzylic bromodifluoroacetates as precursors. Key steps include:

- Precursor Activation : Use of Cu(I) catalysts (e.g., CuBr) to mediate trifluoroethyl group transfer.

- Temperature Control : Reactions typically proceed at 60–80°C in anhydrous DMF or THF to avoid side reactions.

- Workup : Purification via flash chromatography (hexane/dichloromethane gradients) yields >75% purity.

Optimization involves iterative adjustment of catalyst loading (5–10 mol%), solvent polarity, and reaction time (12–24 hrs). Monitor progress via <sup>19</sup>F NMR for trifluoroethyl group incorporation .

Q. How should researchers address conflicting spectroscopic data (e.g., <sup>1</sup>H/<sup>19</sup>F NMR) during structural validation?

- Methodological Answer :

- NMR Analysis : For <sup>1</sup>H NMR, focus on aromatic protons (δ 7.2–7.8 ppm, split into doublets due to bromine/trifluoroethyl groups). The trifluoroethyl group’s <sup>19</sup>F NMR signal appears as a quartet near δ -65 ppm (J ≈ 10 Hz).

- Contradiction Resolution : If signals overlap, use 2D NMR (COSY, HSQC) or spiking with authentic samples. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 329.90) .

Q. What safety protocols are critical for handling brominated/fluorinated intermediates during synthesis?

- Methodological Answer :

- Hazard Mitigation : Conduct reactions in fume hoods with blast shields. Use PPE (nitrile gloves, safety goggles) due to lachrymatory bromine vapors and trifluoroethyl group toxicity.

- Waste Disposal : Quench residual bromine with Na2S2O3 before aqueous neutralization. Silica gel from chromatography should be treated as halogenated waste .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The -CF3 group directs electrophilic substitution to the meta position via inductive effects. For example:

- Nitration : HNO3/H2SO4 at 0°C preferentially nitrates the 4-position (relative to CF3).

- Suzuki Coupling : Pd(PPh3)4-mediated reactions with arylboronic acids favor coupling at the less hindered 1- and 3-bromo sites. Computational modeling (DFT) can predict substituent effects on activation barriers .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd<sup>0</sup> vs. Ni<sup>0</sup> catalysts (e.g., Pd2(dba)3/XPhos for Buchwald-Hartwig amination).

- Additives : Use K3PO4 as a base in toluene/water biphasic systems to enhance coupling efficiency.

- Competitive Pathways : Suppress homo-coupling by degassing solvents and maintaining inert atmospheres. Yields >80% are achievable with 2 equivalents of boronic acid .

Q. How can the compound’s fluorophilic properties be exploited in drug discovery or material science?

- Methodological Answer :

- Drug Design : Incorporate the compound as a bioisostere for tert-butyl groups to enhance metabolic stability and membrane permeability.

- Material Applications : Use as a monomer in fluorinated polymers (e.g., polyaryl ether ketones) for high thermal stability.

- Analytical Probes : Tag with <sup>18</sup>F for PET imaging studies, leveraging C-F bond stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.